3-Butylidenephthalide

Description

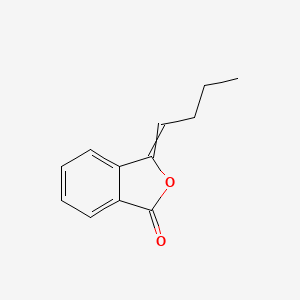

Structure

3D Structure

Properties

IUPAC Name |

3-butylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOCUXXNSOQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; pervasive warm spicy aroma | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.117 | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

551-08-6 | |

| Record name | Butylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylidenephthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-butylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Extraction of 3-Butylidenephthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylidenephthalide is a bioactive phthalide renowned for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. As interest in its therapeutic potential grows, a comprehensive understanding of its natural origins and efficient extraction is paramount for advancing research and development. This technical guide provides an in-depth overview of the primary botanical sources of this compound and details the key methodologies for its extraction and quantification.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae family, where it contributes to the characteristic aroma and medicinal properties of these species. The primary genera known to be rich sources are Angelica and Ligusticum.

Key botanical sources include:

-

Angelica sinensis (Dong Quai): A well-known herb in traditional Chinese medicine, the roots of Angelica sinensis are a significant source of this compound.[1]

-

Angelica gigas (Korean Angelica): This species is also a notable source, with studies indicating the presence of this compound in its roots.[2]

-

Ligusticum chuanxiong (Chuanxiong): The rhizomes of this plant are a primary source for the extraction of this compound and other related phthalides.[3][4]

-

Ligusticum striatum (Gaoben): This species is another important member of the Ligusticum genus containing this compound.

-

Cnidium officinale (Cnidium Rhizome): Traditionally used in Korean and Chinese medicine, the rhizomes of Cnidium officinale also contain this compound.[5]

Biosynthesis of Phthalides in Angelica sinensis

The biosynthesis of phthalides in plants like Angelica sinensis is a complex process involving multiple enzymatic steps. While the complete pathway is still under investigation, key enzymes and intermediates have been identified. The following diagram illustrates a proposed pathway for phthalide biosynthesis.

References

- 1. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Composition of the Essential Oils and Biological Activities of Angelica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitation of Chuanxiong Rhizome essential oil and determination of this compound and ligustilide by GC-MS [jcps.bjmu.edu.cn]

- 4. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Butylidenephthalide: A Comprehensive Technical Guide on Biochemical Pathways and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylidenephthalide (BdPh) is a bioactive phthalide naturally occurring in the volatile oil of Angelica sinensis (Dong Quai), a medicinal herb widely used in traditional Chinese medicine. Emerging scientific evidence has highlighted its potential as a therapeutic agent, particularly in oncology, due to its diverse effects on various cellular processes. This technical guide provides an in-depth overview of the biochemical pathways modulated by this compound, its mechanisms of action, and detailed experimental protocols for its study.

Biochemical Pathways and Mechanism of Action

This compound exerts its biological effects through a multi-targeted approach, influencing several key signaling pathways involved in cell proliferation, survival, and death. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of cellular stress responses.

Induction of Apoptosis

BdPh is a potent inducer of apoptosis in a variety of cancer cell lines, including glioblastoma, ovarian, prostate, and breast cancer.[1][2][3] It triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: BdPh treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.

-

Extrinsic Pathway: BdPh can also initiate apoptosis through the extrinsic pathway by upregulating the expression of the Fas death receptor. Binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Activated caspase-8 can then directly cleave and activate the executioner caspase-3, or it can cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

-

p53-Dependent and Independent Apoptosis: In some cancer cell lines, BdPh-induced apoptosis is mediated by the tumor suppressor protein p53. BdPh treatment can lead to the phosphorylation and activation of p53, which then transactivates pro-apoptotic genes like Bax. However, BdPh has also been shown to induce apoptosis in p53-deficient cancer cells, indicating the involvement of p53-independent mechanisms.

Cell Cycle Arrest

BdPh can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.

-

G0/G1 Phase Arrest: BdPh upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These proteins bind to and inhibit the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for DNA synthesis.

-

G2/M Phase Arrest: In some breast cancer cells, BdPh has been shown to induce G2/M arrest. This is associated with increased phosphorylation of cdc25c and decreased expression of cyclin B1 and cdc2, key regulators of the G2 to M phase transition.

References

- 1. The structure-activity relationship between synthetic butylidenephthalide derivatives regarding the competence and progression of inhibition in primary cultures proliferation of mouse aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-butylidene phthalide, 551-08-6 [thegoodscentscompany.com]

- 3. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 3-Butylidenephthalide on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro cytotoxic effects of 3-Butylidenephthalide (BP), a naturally occurring compound isolated from the medicinal plant Angelica sinensis (Danggui).[1][2] BP has demonstrated significant anti-tumor activity across a wide range of cancer cell lines, operating through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and ferroptosis. This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways modulated by this promising anti-cancer agent.

Quantitative Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has been evaluated against numerous cancer cell lines, showing a broad spectrum of activity. The data reveals that BP is often more cytotoxic to cancer cells than to normal cell lines, indicating a degree of selectivity.[1][3] For instance, the IC50 values for various tumor cell lines after a 48-hour incubation ranged from 15 to 67 µg/mL, which was significantly lower than for normal fibroblast cells (IC50 > 100 µg/mL).[1]

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µg/mL) | Notes |

| Glioblastoma | ||||

| DBTRG-05MG | Glioblastoma Multiforme | 48 | 15.0 ± 1.0 | Human |

| RG2 | Glioblastoma Multiforme | 48 | 20.0 ± 1.5 | Rat |

| Ovarian Cancer | ||||

| KURAMOCHI | High-Grade Serous Ovarian Cancer | 48 | 205.6 | Total cell population |

| KURAMOCHI ALDH+ | High-Grade Serous Ovarian Cancer (Cancer Stem Cell) | 48 | 317.2 | |

| OVSAHO | High-Grade Serous Ovarian Cancer | 48 | 61.1 | |

| OVSAHO ALDH+ | High-Grade Serous Ovarian Cancer (Cancer Stem Cell) | 48 | 48.5 | |

| Breast Cancer | ||||

| SK-BR-3 | Breast Cancer (HER2+) | 24 | 74.11 ± 0.71 | |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 24 | 132.03 ± 3.69 | |

| Oral Cancer | ||||

| ALDH1+/CD44+ Cells-1 | Oral Cancer (Patient-Derived) | Not Specified | 56.4 ± 4.3 | |

| ALDH1+/CD44+ Cells-2 | Oral Cancer (Patient-Derived) | Not Specified | 64.5 ± 6.4 | |

| Other Cancers | ||||

| SK-N-SH | Neuroblastoma | 48 | 25.0 ± 1.8 | |

| A549 | Lung Cancer | 48 | 35.0 ± 2.5 | |

| B16-F10 | Melanoma | 48 | 45.0 ± 3.0 | |

| G292 | Teratoma | 48 | 55.0 ± 4.1 | |

| K562 | Leukemia | 48 | 67.0 ± 5.5 | |

| HepG2 | Hepatocellular Carcinoma | 48 | 48.0 ± 3.8 | |

| Normal Cells | ||||

| Balb/3T3 | Normal Fibroblast | 48 | > 100 | Mouse |

| SVEC | Vascular Endothelial Cells | 48 | 25.0 ± 2.0 | Mouse |

| NHOK | Normal Human Oral Keratinocyte | Not Specified | 176.8 ± 20.6 |

Table 1: Summary of published IC50 values for this compound across various cancer and normal cell lines. Data compiled from multiple sources.

Mechanisms of Action & Signaling Pathways

BP exerts its cytotoxic effects through the modulation of several critical cellular signaling pathways, primarily leading to programmed cell death and inhibition of proliferation.

Apoptosis, or programmed cell death, is a major mechanism of BP-induced cytotoxicity. Studies show that BP can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: In high-grade serous ovarian cancer cells, BP treatment leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway. This is followed by the cleavage and activation of executioner caspases-3 and -7, culminating in apoptosis. This pathway is often initiated by cellular stress.

-

Extrinsic Pathway: In colorectal cancer cells, BP has been shown to induce the extrinsic pathway by activating Fas, Fas-L, and the initiator caspase-8.

-

General Apoptosis Markers: Across various cancer types, including glioblastoma and breast cancer, BP treatment results in increased expression of cleaved caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis. This has been confirmed by TUNEL assays, which detect DNA fragmentation characteristic of late-stage apoptosis. BP can also trigger apoptosis through both p53-dependent and p53-independent pathways.

BP consistently induces cell cycle arrest, preventing cancer cells from progressing through the division cycle.

-

G0/G1 Arrest: In prostate and colorectal cancer cells, BP causes arrest at the G0/G1 phase. This is associated with an upregulation of Cyclin-Dependent Kinase (CDK) inhibitors like p21 and p27, and a corresponding downregulation of key cell-cycle regulators such as CDK2, CDK4, and Cyclin D1.

-

G2/M Arrest: In breast cancer cell lines, BP has been shown to induce G2/M phase arrest. This effect is linked to the modulation of G2/M regulatory proteins, including a decrease in Cyclin B1 and cdc2 expression.

In human prostate cancer cells, BP has been identified as an inducer of ER stress. This was evidenced by the increased expression of key ER stress markers, including GRP78/BiP, IRE1-α, and GADD153/CHOP. The induction of ER stress appears to be mediated through JNK1/2 signaling. This prolonged stress condition ultimately triggers apoptosis.

More recently, BP has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in high-grade serous ovarian cancer cells. This mechanism involves the generation of reactive oxygen species (ROS) and increased lipid peroxidation. BP treatment was found to decrease the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptosis.

Experimental Protocols

The following section outlines the generalized methodologies used to obtain the cytotoxicity data and elucidate the mechanisms of action for this compound.

-

Cell Lines: A variety of human and rodent cancer cell lines are used, including DBTRG-05MG (glioblastoma), KURAMOCHI (ovarian), SK-BR-3 (breast), and LNCaP (prostate). Normal cell lines like Balb/3T3 (fibroblasts) are used as controls.

-

Media and Conditions: Cells are typically cultured in either Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% HEPES buffer, and standard antibiotics (penicillin/streptomycin). Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to measure cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10³ to 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of BP (e.g., 0-200 µg/mL). Control wells receive medium with DMSO (vehicle).

-

Incubation: Plates are incubated for specified time periods, typically 24, 48, or 72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the control, and IC50 values are calculated from concentration-response curves.

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation.

-

Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with BP (e.g., 75 µg/mL for 48 hours).

-

Fixation and Permeabilization: Cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent (e.g., Triton X-100).

-

Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP). The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated labels are detected using fluorescently-tagged antibodies or streptavidin conjugates. Nuclei are often counterstained with Propidium Iodide (PI) or DAPI.

-

Visualization: Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.

-

Cell Collection: Following treatment with BP, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells (e.g., 2x10⁶) are fixed by drop-wise addition into ice-cold 70% ethanol while vortexing, and then stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M). An increase in the sub-G1 population is indicative of apoptotic cells.

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-50 µg) are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, PARP, Cyclin D1, p21).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Disclaimer: This document is intended for informational and research purposes only. The protocols described are generalized from published literature and may require optimization for specific experimental conditions.

References

- 1. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of cytotoxicity and induction of apoptosis by cationic nano-liposome formulation of n-butylidenephthalide in breast cancer cells [medsci.org]

- 3. mdpi.com [mdpi.com]

The Neuroprotective Properties of 3-Butylidenephthalide: A Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-n-Butylidenephthalide (n-BP), a compound originally isolated from the seeds of Apium graveolens (celery), has emerged as a promising neuroprotective agent. Approved in China for the treatment of acute ischemic stroke, a growing body of preclinical evidence highlights its therapeutic potential across a spectrum of neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[1] This technical guide provides an in-depth overview of the preclinical studies investigating the neuroprotective mechanisms of n-BP, with a focus on quantitative data, detailed experimental protocols, and the complex signaling pathways involved.

The neuroprotective effects of n-BP are multifaceted, targeting several key pathological processes implicated in neuronal damage.[1][2] These include mitigating mitochondrial oxidative stress, inhibiting inflammatory responses, regulating apoptosis and autophagy, and reducing the deposition of abnormal proteins.[1][3] This multi-target approach makes n-BP a compelling candidate for further investigation and development in the field of neurotherapeutics.

In Vivo Preclinical Efficacy of n-BP

The neuroprotective effects of n-BP have been demonstrated in various animal models of neurological disorders. The following tables summarize the quantitative outcomes from key preclinical studies.

Ischemic Stroke Models

The most extensively studied application of n-BP is in the context of cerebral ischemia. The Middle Cerebral Artery Occlusion (MCAO) model is the standard for inducing focal ischemic stroke in rodents.

Table 1: Efficacy of n-BP in Rodent MCAO Stroke Models

| Animal Model | n-BP Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference |

| C57BL/6 Mice (dMCAO) | 10, 20, 40 mg/kg, i.p. | Daily for 13 days, starting 24h post-stroke | - Reduced infarct volume- Ameliorated neurological deficits | |

| Sprague-Dawley Rats (MCAO) | Not specified | 3 days | - Reduced infarct area in rats with venous circulation disturbance | |

| C57BL/6 Mice (pMCAO) | 100 mg/kg, intranasal | Daily for up to 21 days, starting 1h post-stroke | - Significantly improved sensorimotor function at days 1, 3, and 7- Increased VEGF expression |

Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, n-BP has been shown to improve cognitive function and reduce the pathological hallmarks of the disease.

Table 2: Efficacy of n-BP in Transgenic Alzheimer's Disease Mouse Models

| Animal Model | n-BP Dosage & Route | Treatment Duration | Key Quantitative Outcomes |

| APP/PS1 Mice | Not specified | Not specified | - Improved performance in Morris water maze (data on specific improvements in escape latency and time in target quadrant needs to be extracted from further studies) |

| 3xTg-AD Mice | Not specified | Not specified | - Reduced cerebral Aβ levels- Shifted APP processing towards the non-amyloidogenic pathway |

Parkinson's Disease Models

Preclinical studies also support the neuroprotective role of n-BP in models of Parkinson's disease, primarily by protecting dopaminergic neurons.

Table 3: Efficacy of n-BP in Toxin-Induced Parkinson's Disease Models

| Animal Model | n-BP Dosage & Route | Treatment Duration | Key Quantitative Outcomes |

| MPTP-induced Mice | Not specified | Not specified | - Improved motor deficits- Ameliorated nigrostriatal dopaminergic injury- Suppressed microglial activation |

In Vitro Neuroprotective Effects of n-BP

In vitro models, particularly those employing Oxygen-Glucose Deprivation/Reperfusion (OGD/R) to mimic ischemic conditions, have been instrumental in elucidating the cellular mechanisms of n-BP's neuroprotective action.

Table 4: Efficacy of n-BP in In Vitro Ischemia Models

| Cell Line | n-BP Concentration | Treatment Protocol | Key Quantitative Outcomes | Reference |

| PC12 Cells | 10 µmol/L | 24h pretreatment before 8h OGD | - Significantly reversed OGD-suppressed cell viability- Prevented oxidative damage (increased SOD, decreased MDA and ROS) | |

| PC12 Cells | 0.1, 1, 10, 100 µM | 24h pretreatment before 8h OGD | - Survival rates of 85.7%, 92.6%, 98.0%, and 95.6% respectively, compared to 79.3% in OGD group |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the preclinical evaluation of n-BP.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used surgical procedure to induce focal cerebral ischemia in rodents, mimicking human stroke.

-

Anesthesia: Mice or rats are anesthetized, typically with isoflurane (2.5% for induction, 1.5% for maintenance).

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A silicone rubber-coated monofilament is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 45 minutes to 1.5 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.

-

Confirmation of Ischemia: Cerebral blood flow is monitored using techniques like Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF) to confirm successful occlusion and reperfusion.

-

Infarct Volume Assessment: At the end of the experiment (e.g., 24 or 72 hours post-MCAO), animals are euthanized, and brains are sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains unstained (white). Infarct volume is then quantified using image analysis software.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) In Vitro Model

The OGD/R model simulates the ischemic and reperfusion injury that occurs during a stroke at the cellular level.

-

Cell Culture: Neuronal cell lines, such as PC12 or SH-SY5Y, are cultured in standard medium.

-

Oxygen-Glucose Deprivation (OGD): The standard culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 8 hours).

-

Reperfusion/Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator (95% O₂, 5% CO₂) for a specified duration (e.g., 24 hours).

-

Assessment of Cell Viability: Cell viability is commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.

-

Biochemical Assays: Cell lysates and culture supernatants can be collected to measure markers of oxidative stress (e.g., ROS, MDA, SOD), apoptosis (e.g., caspase activity), and inflammation.

Western Blot Analysis

Western blotting is a key technique used to quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells or tissues are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted protein is determined.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light signal is captured.

-

Quantification: The intensity of the bands is quantified using densitometry software. Expression levels are often normalized to a housekeeping protein (e.g., β-actin, GAPDH) to correct for variations in sample loading.

Signaling Pathways Modulated by n-BP

The neuroprotective effects of n-BP are mediated through the modulation of multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways identified in preclinical studies.

References

- 1. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dl-3-n-butylphthalide attenuates brain injury caused by cortical infarction accompanied by cranial venous drainage disturbance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of 3-Butylidenephthalide from Angelica sinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-Butylidenephthalide (BP), a bioactive compound derived from the roots of Angelica sinensis (Oliv.) Diels, commonly known as Dong Quai. This document details various extraction and purification methodologies, from traditional solvent extraction to modern techniques such as pressurized liquid extraction and selective magnetic nanoparticle-based separation. It presents a compilation of quantitative data, including extraction yields and purity, in easily comparable tabular formats. Furthermore, detailed experimental protocols for the isolation and analytical characterization of this compound using chromatographic and spectroscopic techniques are provided. The guide also visualizes key experimental workflows and the elucidated signaling pathways of this compound's biological activity, particularly its pro-apoptotic effects in cancer cells, using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Angelica sinensis, a perennial herb belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine for various ailments.[1] Phytochemical investigations have revealed that the roots of this plant are a rich source of bioactive compounds, including phthalides, polysaccharides, and ferulic acid.[1] Among these, this compound has garnered significant scientific interest due to its diverse pharmacological activities, most notably its potent anti-cancer and neuroprotective properties.[2][3] This guide focuses on the scientific journey of this compound, from its natural source to its isolation and characterization, providing a technical foundation for further research and development.

Extraction of this compound from Angelica sinensis

The initial step in obtaining this compound is the extraction from the dried roots of Angelica sinensis. A variety of methods have been employed, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Traditional Extraction Methods

Conventional solvent extraction techniques like maceration, percolation, and Soxhlet extraction have been historically used. These methods are straightforward but often require large volumes of organic solvents and longer extraction times.

Advanced Extraction Techniques

To improve efficiency and reduce solvent consumption, modern extraction techniques have been developed and optimized.

-

Pressurized Liquid Extraction (PLE): This method utilizes elevated temperatures and pressures to enhance extraction efficiency.[4]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

-

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

-

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a green alternative with high selectivity.

Selective Extraction using Functionalized Magnetic Nanoparticles

A novel and highly selective method for extracting this compound involves the use of functionalized iron oxide magnetic nanoparticles (Fe3O4 MNPs). These nanoparticles are coated with a material that has a high affinity for this compound, allowing for its specific capture from a complex plant extract. The compound can then be easily released from the nanoparticles for further analysis. This method boasts a recovery of approximately 100%.

Comparative Quantitative Data on Extraction Yields

The choice of extraction method significantly impacts the yield of this compound. The following table summarizes a comparison of different techniques.

| Extraction Method | Solvent | Temperature (°C) | Pressure (psi) | Time | Yield/Recovery | Reference |

| Pressurized Liquid Extraction (PLE) | Methanol | 100 | 1200 | 10 min (2 cycles) | Optimized Conditions | |

| Magnetic Nanoparticle | Acetonitrile (release) | Ambient | Ambient | 3 min (binding) | ~100% Recovery |

Note: Comprehensive, directly comparable yield data across all methods is limited in the current literature. The table reflects optimized conditions and recovery rates where available.

Isolation and Purification of this compound

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify this compound.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for isolating specific compounds from a mixture in high purity.

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (specific dimensions to be optimized based on sample load).

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection Wavelength: Based on the UV absorbance maximum of this compound.

Methodology:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Filter the sample to remove any particulate matter.

-

Inject the sample onto the preparative HPLC column.

-

Elute the compounds using a programmed gradient of the mobile phase.

-

Monitor the eluent at the predetermined wavelength.

-

Collect the fraction corresponding to the retention time of this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Assess the purity of the isolated this compound using analytical HPLC.

Structural Characterization of this compound

Once isolated, the structure of this compound is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl3).

-

Transfer the solution to an NMR tube.

-

Acquire 1H NMR and 13C NMR spectra.

-

Further 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm the connectivity of atoms.

Spectroscopic Data:

| Atom No. | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| Data to be populated from detailed spectral analysis from literature or experimental results. |

Note: While general references to NMR data exist, a consolidated and verified table of chemical shifts is a target for future updates of this guide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

-

Dissolve the purified compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).

Fragmentation Analysis: The mass spectrum of this compound (Molecular Weight: 188.22 g/mol ) will show a molecular ion peak (M+) at m/z 188. The fragmentation pattern provides structural clues.

| m/z | Proposed Fragment |

| 188 | [M]+ (Molecular Ion) |

| Further fragmentation data to be populated from detailed spectral analysis. |

Biological Activity: Induction of Apoptosis in Cancer Cells

This compound has demonstrated significant anti-cancer activity by inducing apoptosis (programmed cell death) in various cancer cell lines.

Signaling Pathways

Studies have indicated that this compound triggers apoptosis through multiple signaling pathways:

-

Intrinsic (Mitochondrial) Pathway: This pathway is activated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently effector caspases like caspase-3 and -7.

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas, which leads to the activation of caspase-8 and subsequent downstream events.

-

p53-Dependent and Independent Pathways: this compound has been shown to induce apoptosis through both p53-dependent and independent mechanisms, highlighting its broad-acting anti-cancer potential.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound have been quantified in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KURAMOCHI (ALDH+) | Ovarian Cancer | 317.2 | |

| OVSAHO (ALDH+) | Ovarian Cancer | 61.1 | |

| A549 | Lung Adenocarcinoma | Varies with time (e.g., ~50 at 48h) |

Conclusion

This compound, a key bioactive constituent of Angelica sinensis, exhibits promising therapeutic potential, particularly in oncology. This technical guide has outlined the methodologies for its extraction, isolation, and characterization, providing a foundation for researchers to build upon. The elucidation of its mechanisms of action, including the induction of apoptosis through multiple signaling pathways, opens avenues for the development of novel anti-cancer agents. Further research focusing on optimizing isolation protocols for large-scale production and conducting more in-depth preclinical and clinical studies is warranted to fully realize the therapeutic potential of this natural compound.

References

- 1. Angelica sinensis in China-A review of botanical profile, ethnopharmacology, phytochemistry and chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Butylphthalide? [synapse.patsnap.com]

- 3. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]

- 4. Enhancement of cytotoxicity and induction of apoptosis by cationic nano-liposome formulation of n-butylidenephthalide in breast cancer cells [medsci.org]

The Structure-Activity Relationship of 3-Butylidenephthalide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylidenephthalide (BdPh) is a naturally occurring phthalide found in various plants of the Apiaceae family, notably in Angelica sinensis, a cornerstone of traditional Chinese medicine. This compound and its synthetic derivatives have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. Understanding the relationship between the chemical structure of BdPh analogs and their biological activity is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, detailed experimental protocols for their evaluation, and a summary of their mechanisms of action.

Core Structure and Numbering

The foundational structure of this compound consists of a phthalide (isobenzofuranone) core with a butylidene substituent at the 3-position. The numbering of the phthalide ring system is crucial for discussing the positions of various substituents in its derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound can be significantly modulated by introducing various functional groups on the aromatic ring and modifying the butylidene side chain.

Substitutions on the Phthalide Ring

The aromatic ring of the phthalide core is a key area for modification. The introduction of hydroxyl and methoxy groups has been a primary focus of SAR studies.

-

Hydroxylation: The position and number of hydroxyl groups on the benzene ring play a critical role in the anti-proliferative activity of BdPh derivatives.

-

4,5-Dihydroxy Substitution: The derivative 3-butylidene-4,5-dihydroxyphthalide has shown significantly greater potency in inhibiting the proliferation of vascular smooth muscle cells compared to the parent compound and other hydroxylated analogs[1]. This suggests that vicinal hydroxyl groups in these positions are crucial for enhanced activity.

-

Other Dihydroxy Substitutions: Derivatives with hydroxyl groups at other positions, such as 6,7-dihydroxy, 5,6-dihydroxy, 4,7-dihydroxy, and 5,7-dihydroxy, have demonstrated weaker anti-proliferative effects compared to the 4,5-dihydroxy analog[1].

-

Trihydroxy Substitution: A 4,5,6-trihydroxy derivative was found to be less active than the 4,5-dihydroxy derivative, indicating that simply increasing the number of hydroxyl groups does not necessarily lead to improved activity[1].

-

-

Methoxylation: Methoxy-substituted derivatives have also been investigated. The 4,5-dimethoxy butylphthalide derivative was found to be less potent than its dihydroxy counterpart, suggesting that free hydroxyl groups are important for the interaction with biological targets, possibly through hydrogen bonding[1].

Modifications of the Butylidene Side Chain

The exocyclic double bond and the alkyl chain of the butylidene moiety are also important for biological activity.

-

Saturation of the Double Bond: The saturated analog, 3-butylphthalide, exhibits a different spectrum of biological activities and is clinically used for treating brain ischemia in China[2]. This highlights the significance of the exocyclic double bond for certain pharmacological effects.

-

Hydroxylation of the Phthalide Ring at the 3-position: The introduction of a hydroxyl group at the C-3 position of the lactone ring, forming 3-butyl-3-hydroxyphthalide, has been shown to impact its antifungal activity.

-

Modification of the Alkyl Chain: A derivative with a 3-(3-bromo-1-octenyl) side chain, combined with 6,7-dihydroxy substitution on the phthalide ring, showed notable anti-competence effects on smooth muscle cells. This indicates that more complex modifications to the side chain can yield potent compounds.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for this compound and its derivatives, primarily focusing on their anti-cancer activities.

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| This compound | Glioblastoma multiforme (GBM) | MTT | 15 - 67 | |

| Neuroblastoma | MTT | 15 - 67 | ||

| Lung Cancer | MTT | 15 - 67 | ||

| Melanoma | MTT | 15 - 67 | ||

| Teratoma | MTT | 15 - 67 | ||

| Leukemia | MTT | 15 - 67 | ||

| Breast Cancer | MTT | 15 - 67 | ||

| Hepatocellular Carcinoma | MTT | 15 - 67 | ||

| Normal Fibroblast Cells | MTT | > 100 | ||

| Vascular Endothelial Cells | MTT | 25.0 ± 2.0 | ||

| High-Grade Serous Ovarian Cancer (KURAMOCHI ALDH+) | Cell Proliferation | 317.2 | ||

| High-Grade Serous Ovarian Cancer (OVSAHO ALDH+) | Cell Proliferation | 48.5 |

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies of this compound are provided below.

Synthesis of this compound

Materials:

-

Phthalic anhydride

-

Valeric anhydride (Pentanoic anhydride)

-

Sodium valerate

-

Deionized water

-

Concentrated aqueous ammonia

-

Dichloromethane

-

Anhydrous calcium chloride

Procedure:

-

Combine 386.59 g of phthalic anhydride, 441.41 g of valeric anhydride, and 117.81 g of sodium valerate in a 5 L reaction flask.

-

Stir the mixture and heat to approximately 170°C for 1 hour.

-

Add an additional 118.00 g of sodium valerate and increase the temperature to about 190°C. Continue the reaction for 3 hours.

-

After the reaction is complete, cool the system to about 100°C and add 1 L of deionized water.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the reaction mixture to room temperature (approximately 25°C).

-

Adjust the pH of the mixture to 9 with concentrated aqueous ammonia.

-

Extract the aqueous phase three times with 2.5 L of dichloromethane.

-

Wash the combined organic extracts twice with 1 L of 1% dilute ammonia, followed by two washes with 1 L of deionized water.

-

Dry the organic layer with 100 g of anhydrous calcium chloride.

-

Filter to remove the desiccant and concentrate the dichloromethane under reduced pressure to obtain a dark red oily liquid.

-

Purify the crude product by vacuum distillation using a 20 cm Vigreux column, collecting the fraction at 140-145°C / 2-3 mmHg to yield this compound as a yellow oily liquid.

Cytotoxicity Analysis (MTT Assay)

Materials:

-

96-well plates

-

Cells of interest

-

Complete culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate with 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of the test compounds (e.g., 0-250 µg/mL) in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.1%).

-

Replace the medium in the wells with 100 µL of the medium containing the test compounds.

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells treated with this compound or its derivatives and control cells in an appropriate lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like actin.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Apoptosis Induction

BdPh has been shown to induce apoptosis in various cancer cell lines. This process is often mediated through the intrinsic apoptosis pathway. Treatment with BdPh leads to the activation of key executioner caspases, such as caspase-3, -7, and -9. The cleavage and activation of caspase-9, an initiator caspase of the intrinsic pathway, suggests that BdPh's pro-apoptotic effects are mediated through mitochondrial dysfunction. This is followed by the activation of caspase-3 and -7, which execute the final stages of apoptosis.

References

The Anti-Inflammatory Potential of 3-Butylidenephthalide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylidenephthalide (BP), a naturally occurring compound extracted from the seeds of Apium graveolens (celery), has garnered significant scientific interest for its diverse pharmacological activities.[1] While extensively studied for its neuroprotective effects, a growing body of evidence highlights its potent anti-inflammatory properties.[2] This technical guide provides an in-depth analysis of the anti-inflammatory effects of BP, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized in its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.[3]

This compound has been shown to downregulate the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). This inhibitory action helps to curtail the inflammatory response.

Modulation of MAPK Signaling Pathways

The MAPK family of proteins, including p38 MAPK and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these pathways through phosphorylation can lead to the production of inflammatory mediators. Studies have indicated that BP can influence the phosphorylation status of p38 MAPK and JNK, although the precise effects can be context-dependent. For instance, in some models, BP has been observed to reduce the phosphorylation of p38, contributing to its anti-inflammatory effects.

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

| Parameter | Model System | Concentration/Dose | Observed Effect | Reference |

| IC50 | Inhibition of cell proliferation (SK-OV-3 ovarian cancer cells) | Not specified | 54.17+/-5.10 µM (for a related phthalide) | |

| IC50 | Inhibition of cell proliferation (HT-29 colon cancer cells) | Not specified | 60.63+/-6.79 µM (for a related phthalide) | |

| IC50 | Inhibition of cell proliferation (KURAMOCHI ovarian cancer cells) | 48 hours | 206.5 µg/ml | |

| IC50 | Inhibition of cell proliferation (OVSAHO ovarian cancer cells) | 48 hours | 48.5 µg/ml | |

| IC50 | Inhibition of cell proliferation (ALDH+ KURAMOCHI cells) | 48 hours | 317.2 µg/ml | |

| IC50 | Inhibition of cell proliferation (ALDH+ OVSAHO cells) | 48 hours | 61.1 µg/ml | |

| Inhibition | Carrageenan-induced paw edema in rats | 60-300 mg/kg | Significant decrease in proliferative activity (Ki-67 positive cells) | |

| Induction | Apoptosis in neointima (balloon-injured rat carotid artery) | 60-300 mg/kg | Significant increase in apoptotic activity (cleaved caspase-3 positive cells) | |

| Reduction | Neointimal area (balloon-injured rat carotid artery) | 150-300 mg/kg | Significant reduction | |

| Reduction | Pro-inflammatory cytokines (IL-1β, IL-6) | Not specified | Reduced expression |

Key Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds by mimicking bacterial-induced inflammation.

a. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

b. Treatment:

-

The following day, remove the culture medium.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with LPS (typically 10-100 ng/mL) for a specified period (e.g., 24 hours for cytokine measurements).

c. Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (iNOS, COX-2, p-p65, p-IκBα): Lyse the cells and perform Western blot analysis to determine the protein levels of key inflammatory mediators and signaling molecules.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic and reproducible method for evaluating the acute anti-inflammatory activity of test compounds.

a. Animals:

-

Use male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

b. Treatment:

-

Administer this compound orally or intraperitoneally at various doses.

-

A positive control group should be treated with a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

A control group should receive the vehicle only.

c. Induction of Edema:

-

One hour after the administration of the test compound, inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw of each animal.

d. Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing the Molecular Mechanisms and Experimental Design

Signaling Pathway of NF-κB Inhibition by this compound

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Experimental Workflow for Assessing Anti-inflammatory Effects

Caption: General workflow for in vitro and in vivo assessment of anti-inflammatory drugs.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and modulation of MAPK signaling. These actions lead to a reduction in the production of key pro-inflammatory mediators. The presented quantitative data, though varied across different experimental contexts, consistently supports its anti-inflammatory potential. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of BP and other potential anti-inflammatory agents. The multifaceted mechanism of action of this compound makes it a compelling candidate for further research and development as a novel therapeutic agent for inflammatory diseases.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of 3-Butylidenephthalide: A Technical Guide to its Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Butylidenephthalide (BP), a bioactive phthalide naturally occurring in the volatile oil of Angelica sinensis (Danggui), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the core molecular interactions of BP, focusing on its established anti-cancer, neuroprotective, and anti-inflammatory properties.[3][4][5] The content herein is curated to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanisms of action to facilitate further research and drug development endeavors.

Quantitative Data: A Comparative Overview of Bioactivity

The cytotoxic and inhibitory potency of this compound has been evaluated across a spectrum of human cancer cell lines and other biological systems. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying its efficacy. The following table summarizes the reported IC50 values for BP, offering a clear comparison of its activity against various cell types.

| Target Cell Line | Cell Type | Assay Duration | IC50 (µg/mL) | Reference |

| DBTRG-05MG | Human Glioblastoma | 48 hours | 15 - 67 | |

| RG2 | Rat Glioblastoma | 48 hours | 15 - 67 | |

| SK-N-AS | Human Neuroblastoma | 48 hours | 15 - 67 | |

| A549 | Human Lung Adenocarcinoma | 48 hours | 15 - 67 | |

| PA-1 | Human Ovarian Teratocarcinoma | 48 hours | 15 - 67 | |

| K562 | Human Chronic Myelogenous Leukemia | 48 hours | 15 - 67 | |

| MCF-7 | Human Breast Adenocarcinoma | 48 hours | 15 - 67 | |

| HepG2 | Human Hepatocellular Carcinoma | 48 hours | 15 - 67 | |

| KURAMOCHI (ALDH+) | High-Grade Serous Ovarian Cancer Stem Cells | 48 hours | 317.2 | |

| KURAMOCHI (Mixed Population) | High-Grade Serous Ovarian Cancer | 48 hours | 206.5 | |

| OVSAHO (ALDH+) | High-Grade Serous Ovarian Cancer Stem Cells | 48 hours | 61.1 | |

| OVSAHO (Mixed Population) | High-Grade Serous Ovarian Cancer | 48 hours | 48.5 | |

| Balb/3T3 | Normal Mouse Fibroblast | 48 hours | > 100 |

Molecular Targets and Signaling Pathways

This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. Its primary mechanisms of action involve the induction of apoptosis in cancer cells, neuroprotection through anti-inflammatory and anti-oxidative pathways, and the inhibition of cancer cell migration and invasion.

Anti-Cancer Mechanisms: Induction of Apoptosis

A significant body of evidence points to the pro-apoptotic activity of BP in various cancer models. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway Activation: BP treatment has been shown to upregulate the expression of pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This altered ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway Engagement: BP can also enhance the expression of Fas and Fas-ligand, leading to the activation of caspase-8, which can directly cleave and activate caspase-3.

-

p53 Modulation: In some cancer cell lines, BP has been observed to increase the phosphorylation of the tumor suppressor protein p53, a key regulator of apoptosis.

Caption: Signaling pathways for BP-induced apoptosis.

Neuroprotective Mechanisms

BP has demonstrated significant neuroprotective effects, making it a promising candidate for the treatment of ischemic stroke and neurodegenerative diseases. Its mechanisms in the nervous system are multifaceted:

-

Anti-inflammatory Effects: BP inhibits inflammatory responses in neural tissues.

-

Antioxidant Activity: It reduces mitochondrial oxidative stress by decreasing reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while increasing the activity of superoxide dismutase (SOD).

-

Mitochondrial Integrity: BP helps to preserve mitochondrial membrane potential and the function of the electron transport chain.

-

Regulation of Cell Death and Survival Pathways: BP modulates apoptosis and autophagy in neurons and has been shown to impact the PI3K/Akt signaling pathway, a crucial regulator of cell survival.

Caption: Neuroprotective mechanisms of this compound.

Experimental Protocols: Methodologies for Investigation

The following section details the standard experimental protocols employed to elucidate the bioactivity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of BP (e.g., 0-250 µg/mL). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: The treatment medium is removed, and 50 µL of fresh medium containing MTT (400 µg/mL) is added to each well, followed by a 6-8 hour incubation.

-

Formazan Solubilization: The MTT-containing medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Caption: Experimental workflow for the MTT assay.

Apoptosis Detection (TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

-

Cell Preparation: Cells are cultured on glass slides and treated with BP for the desired time.

-

Fixation and Permeabilization: Cells are fixed with 3.7% formaldehyde and then permeabilized with a solution of 0.1% Triton X-100 and 0.1% sodium citrate.

-

TUNEL Reaction: The slides are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP for 60 minutes at 37°C.

-

Visualization: The slides are counterstained with a nuclear stain (e.g., propidium iodide) and visualized under a fluorescence microscope.

-

Quantification: The percentage of TUNEL-positive cells (indicating apoptosis) is determined by counting fluorescent nuclei.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the levels of specific proteins involved in the signaling pathways modulated by BP.

-

Protein Extraction: Cells are treated with BP, harvested, and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., caspases, Bax, Bcl-2, p53), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

-

Densitometry: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).

References

- 1. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]

- 2. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Butylidenephthalide in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Butylidenephthalide (NBP) in plasma using various analytical techniques. The methodologies outlined are based on validated methods published in peer-reviewed literature, offering robust and reliable approaches for pharmacokinetic and other drug development studies.

Introduction

3-n-butylidenephthalide, a primary active component isolated from Rhizoma Chuanxiong, has garnered significant interest for its potential therapeutic effects, particularly in the treatment of ischemic stroke.[1] Accurate quantification of NBP in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document details three commonly employed analytical methods for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for NBP quantification depends on the required sensitivity, selectivity, and available instrumentation.

-

HPLC-UV: A cost-effective and widely accessible method suitable for relatively high concentrations of NBP. It is less sensitive than mass spectrometry-based methods.

-

GC-MS: Offers high sensitivity and selectivity. Derivatization is often not required for NBP, making sample preparation straightforward.[2]

-

LC-MS/MS: Considered the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and high-throughput capabilities.[1][3] It is particularly well-suited for detecting low concentrations of NBP in plasma.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the different analytical methods described in the literature.

Table 1: LC-MS/MS Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 5.00–400 ng/mL | 1–2000 ng/mL | >0.99 (r) |

| LLOQ | 5.00 ng/mL | 1 ng/mL | 1.0 ng/mL |

| Intra-day Precision | < 8.0% | < 15% | < 10.1% |

| Inter-day Precision | < 8.0% | < 15% | < 10.1% |

| Accuracy | ±6.1% | 85-115% | -11.4 to 12.4% |

| Recovery | Not Specified | Not Specified | 78.1–100.0% |

| Matrix Effect | No chiral inversion observed | Not affected by matrix | 81.1–113.7% |

Table 2: GC-MS Method Parameters

| Parameter | Method 1 |

| Linearity Range | 0.02–10.0 µg/mL (r > 0.99) |

| LLOQ | 1.0 ng/mL |

| Within-day Precision | 2.39–2.98% |

| Between-day Precision | 2.97–4.26% |

| Recovery | > 80% |

Table 3: HPLC-UV Method Parameters

| Parameter | Method 1 |

| Linearity Range | Not Specified |

| LLOQ | 0.01 µg/mL |

| Intra-day CV | < 10% |

| Inter-day CV | < 10% |

| Relative Error | < 10% |

| Recovery | 99.5% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on a validated method for the enantioselective determination of NBP.

1. Sample Preparation (Liquid-Liquid Extraction)

Caption: LC-MS/MS Sample Preparation Workflow.

Detailed Steps:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard (IS) solution.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Column: Astec Chirobiotic T column (250 mm × 4.6 mm, 5 µm) for enantioselective separation or a standard C18 column (e.g., 2.1 × 100 mm, 1.7 µm) for general quantification.

-

Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., methanol and water mixture) at a flow rate of 0.6 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

MS System: API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: GC-MS Quantification of this compound in Rat Plasma

This protocol is adapted from a method used for pharmacokinetic studies in rats.

1. Sample Preparation (Liquid-Liquid Extraction)

Caption: GC-MS Sample Preparation Workflow.

Detailed Steps:

-

To a plasma sample, add the internal standard.

-

Perform liquid-liquid extraction using a suitable organic solvent like ethyl acetate.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness.

-

Reconstitute the residue in a small volume of ethyl acetate.

-

Inject a portion of the reconstituted sample into the GC-MS system.

2. GC-MS Conditions

-

GC System: Agilent 6890N or equivalent.

-

Column: SH-Rxi-5Sil (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar capillary column.

-